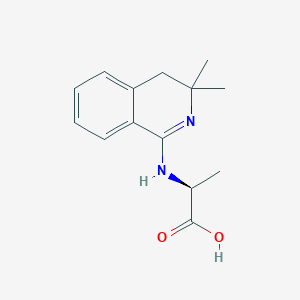

(S)-2-((3,3-DIMETHYL-3,4-DIHYDROISOQUINOLIN-1-YL)AMINO)PROPANOIC ACID

Übersicht

Beschreibung

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- is a compound with the molecular formula C14H18N2O2 and a molecular weight of 246.30500 g/mol It is a derivative of L-Alanine, an amino acid, and features a 3,4-dihydro-3,3-dimethyl-1-isoquinolinyl group attached to the nitrogen atom of the alanine molecule

Vorbereitungsmethoden

The synthesis of L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- typically involves the reaction of L-Alanine with 3,4-dihydro-3,3-dimethyl-1-isoquinoline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Wissenschaftliche Forschungsanwendungen

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a pharmacological agent.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Vergleich Mit ähnlichen Verbindungen

L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- can be compared with other similar compounds such as:

L-Dopa (3,4-dihydroxyphenylalanine): A precursor to dopamine used in the treatment of Parkinson’s disease.

N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine: Another derivative of alanine with a similar isoquinoline structure.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)-.

Biologische Aktivität

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

- CAS Number : 187884-90-8

- Synonyms : (S)-2-amino-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)propanoic acid

Biological Activity Overview

The compound exhibits various biological activities, particularly in the context of neuropharmacology and cancer research. Its structural features suggest potential interactions with neurotransmitter systems and cancer cell pathways.

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which is crucial for synaptic plasticity and memory formation. Studies have shown that compounds with similar structures can enhance NMDAR activity, potentially offering therapeutic benefits in neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Activity

In vitro studies have demonstrated that derivatives of isoquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazone derivatives derived from related structures have shown potent antiproliferative activity against glioblastoma and breast cancer cells at nanomolar concentrations . The mechanism often involves inducing apoptosis through morphological changes in cells.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- NMDAR Modulation : The compound may enhance calcium influx through NMDARs, promoting neuroprotective effects.

- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

Case Studies

-

Neuroprotection in Animal Models :

A study investigating the neuroprotective effects of isoquinoline derivatives showed that treatment with this compound resulted in improved cognitive functions in rodent models subjected to neurotoxic insults. Behavioral tests indicated enhanced memory retention compared to control groups . -

Cytotoxicity Against Cancer Cell Lines :

In a series of experiments assessing the cytotoxic effects of various isoquinoline derivatives, this compound demonstrated IC50 values in the low micromolar range against breast adenocarcinoma cell lines. The study highlighted the compound's potential as a lead for developing new anticancer agents .

Data Summary Table

| Property/Activity | Result/Observation |

|---|---|

| Molecular Weight | 246.30 g/mol |

| NMDAR Modulation | Potential enhancement of synaptic plasticity |

| Cytotoxicity | Significant against glioblastoma and breast cancer |

| IC50 Values | Low micromolar range |

| Mechanism | Apoptosis induction via caspase activation |

Eigenschaften

IUPAC Name |

(2S)-2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYICXMIPNSFIA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172111 | |

| Record name | L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187884-90-8 | |

| Record name | L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187884908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanine, N-(3,4-dihydro-3,3-dimethyl-1-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.